molecular formula C16H25N3O B6771139 N-(1-cycloheptyl-2-methylpropan-2-yl)pyrimidine-5-carboxamide

N-(1-cycloheptyl-2-methylpropan-2-yl)pyrimidine-5-carboxamide

Cat. No.: B6771139
M. Wt: 275.39 g/mol
InChI Key: ZOZCOTYOXITFSR-UHFFFAOYSA-N
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Description

N-(1-cycloheptyl-2-methylpropan-2-yl)pyrimidine-5-carboxamide is a synthetic organic compound characterized by a pyrimidine ring substituted with a carboxamide group and a bulky cycloheptyl group

Properties

IUPAC Name

N-(1-cycloheptyl-2-methylpropan-2-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-16(2,9-13-7-5-3-4-6-8-13)19-15(20)14-10-17-12-18-11-14/h10-13H,3-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZCOTYOXITFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCCC1)NC(=O)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cycloheptyl-2-methylpropan-2-yl)pyrimidine-5-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyrimidine derivative with an appropriate amine, such as cycloheptylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Alkylation: The final step involves the alkylation of the intermediate with 2-bromo-2-methylpropane to introduce the 2-methylpropan-2-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.

Major Products

    Oxidation: Cycloheptanone or cycloheptanol derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cycloheptyl-2-methylpropan-2-yl)pyrimidine-5-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the pyrimidine ring, a common motif in many biologically active molecules, suggests possible applications in the development of new drugs.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-cycloheptyl-2-methylpropan-2-yl)pyrimidine-5-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The bulky cycloheptyl group may influence the compound’s binding affinity and specificity, while the pyrimidine ring could participate in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclohexyl-2-methylpropan-2-yl)pyrimidine-5-carboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-(1-cyclopentyl-2-methylpropan-2-yl)pyrimidine-5-carboxamide: Contains a cyclopentyl group, leading to different steric and electronic properties.

    N-(1-cyclooctyl-2-methylpropan-2-yl)pyrimidine-5-carboxamide: Features a larger cyclooctyl group, which could affect its chemical reactivity and biological activity.

Uniqueness

N-(1-cycloheptyl-2-methylpropan-2-yl)pyrimidine-5-carboxamide is unique due to the presence of the cycloheptyl group, which provides a distinct steric environment compared to its cyclohexyl and cyclopentyl analogs. This can influence its chemical reactivity and interactions with biological targets, potentially leading to unique properties and applications.

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